1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide

Nucleophilic substitution Leaving group kinetics Alkylation efficiency

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide (CAS 1384427-59-1) is a heterocyclic building block belonging to the tetrahydroquinoline class, featuring an N-bromoethyl substituent on a partially saturated quinoline ring system, supplied as the hydrobromide salt. With a molecular formula of C₁₁H₁₅Br₂N, a molecular weight of 321.05 g/mol, a calculated LogP of 3.42, and a fraction of sp³-hybridized carbons (Fsp³) of 0.45, this compound presents a physicochemical profile distinct from both its fully aromatic quinolinium analogs and simpler piperidine-based bromoethyl reagents.

Molecular Formula C11H15Br2N
Molecular Weight 321.056
CAS No. 1384427-59-1
Cat. No. B2431015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide
CAS1384427-59-1
Molecular FormulaC11H15Br2N
Molecular Weight321.056
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CCBr.Br
InChIInChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H
InChIKeyJZCVESHCXBPCEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide (CAS 1384427-59-1): A Differentiated N-Alkylating Tetrahydroquinoline Building Block for Medicinal Chemistry and Radiopharmaceutical Synthesis


1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide (CAS 1384427-59-1) is a heterocyclic building block belonging to the tetrahydroquinoline class, featuring an N-bromoethyl substituent on a partially saturated quinoline ring system, supplied as the hydrobromide salt . With a molecular formula of C₁₁H₁₅Br₂N, a molecular weight of 321.05 g/mol, a calculated LogP of 3.42, and a fraction of sp³-hybridized carbons (Fsp³) of 0.45, this compound presents a physicochemical profile distinct from both its fully aromatic quinolinium analogs and simpler piperidine-based bromoethyl reagents . It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) under the Globally Harmonized System (GHS) [1].

Why 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide Cannot Be Simply Replaced by In-Class Analogs: Key Differentiation Drivers


Superficially similar N-alkyl tetrahydroquinolines, N-bromoethyl piperidines, and quinolinium salts are not functionally interchangeable with 1-(2-bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide. Three non-interchangeable properties drive this: (i) the bromo leaving group, which provides approximately 30- to 50-fold faster SN2 reaction kinetics compared to the corresponding chloroethyl analog, a well-established leaving group trend that directly determines coupling efficiency in nucleophilic substitution-based synthesis [1]; (ii) the hydrobromide salt form, which confers enhanced aqueous solubility and solid-state stability relative to the free base form, enabling direct use in polar reaction media without additional acidification steps [2]; and (iii) the partially saturated tetrahydroquinoline scaffold, which retains the aromatic ring for π-stacking interactions while providing a tertiary amine (pKa ~9-10) with distinct nucleophilicity and protonation behavior compared to permanently charged quinolinium salts or non-aromatic piperidine analogs . These orthogonal differentiation axes—leaving group identity, salt form, and ring saturation state—collectively mean that substituting a generic analog risks altered reaction kinetics, different solubility profiles, and incompatible downstream reactivity, as quantified in Section 3.

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide: Quantitative Differentiation Evidence Against Closest Analogs


SN2 Reactivity Advantage: Bromoethyl vs. Chloroethyl Leaving Group Kinetics in Nucleophilic Substitution

The bromide leaving group in 1-(2-bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide confers significantly faster SN2 reactivity compared to the chloride leaving group in 1-(2-chloroethyl)-1,2,3,4-tetrahydroquinoline (CAS 724415-21-8). Based on well-established leaving group ability trends (I⁻ > Br⁻ > Cl⁻ > F⁻), primary alkyl bromides react approximately 30- to 50-fold faster than primary alkyl chlorides under identical SN2 conditions [1]. For a representative nucleophilic displacement (e.g., with azide or fluoride ion), the bromoethyl derivative is expected to achieve >90% conversion in 2–4 hours at 60°C, whereas the chloroethyl analog requires 24–48 hours for comparable conversion under the same conditions [1].

Nucleophilic substitution Leaving group kinetics Alkylation efficiency

Salt Form Differentiation: Aqueous Solubility and Handling of Hydrobromide vs. Free Base Forms

The hydrobromide salt of 1-(2-bromoethyl)-1,2,3,4-tetrahydroquinoline provides markedly enhanced aqueous solubility compared to the free base form. Hydrobromide salts of tertiary amine-containing heterocycles typically exhibit solubility improvements of 10- to 100-fold relative to their free base counterparts [1]. The free base 1-(2-chloroethyl)-1,2,3,4-tetrahydroquinoline (MW 195.69 g/mol, C₁₁H₁₄ClN), which lacks a salt counterion, is reported as an oil/liquid requiring storage in cool, dry conditions, whereas the target hydrobromide salt (MW 321.05 g/mol) is a crystalline solid with defined storage at 2–8°C in sealed, dry containers .

Salt selection Aqueous solubility Solid-state stability

Ring Scaffold Differentiation: Tetrahydroquinoline vs. Piperidine Core for π-Stacking and Molecular Recognition

The tetrahydroquinoline scaffold of the target compound provides an aromatic ring system capable of π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) and nucleic acid bases, a feature absent in the piperidine-based analog 1-(2-bromoethyl)piperidine (CAS 56477-57-7). Quantitative physicochemical differences include: molecular weight (321.05 vs. 192.10 g/mol), calculated LogP (3.42 vs. ~1.9 estimated), and Fsp³ (0.45 vs. 0.57). The higher LogP of the tetrahydroquinoline scaffold indicates greater lipophilicity and potential for passive membrane permeability, while the aromatic ring provides a UV chromophore (λmax ~250–290 nm) for HPLC detection not available with the piperidine analog .

Scaffold selection Molecular recognition Fragment-based design

Ring Oxidation State Differentiation: Tetrahydroquinoline (Tertiary Amine) vs. Quinolinium (Quaternary Ammonium) Reactivity

The target compound exists as a partially saturated tetrahydroquinoline with a tertiary amine nitrogen (pKa ~9.5, nucleophilic), whereas the structurally related 1-(2-bromoethyl)quinolinium bromide (CAS 58844-03-4, MW 317.02 g/mol) is a fully aromatic quinolinium salt with a permanent positive charge on nitrogen, rendering it non-nucleophilic . This difference dictates incompatible downstream chemistry: the tetrahydroquinoline can participate in further N-alkylation, reductive amination, or serve as a nucleophilic handle, while the quinolinium salt is limited to counterion exchange or nucleophilic aromatic substitution at the electron-deficient ring. The molecular weight difference (321.05 vs. 317.02 g/mol, Δ = 4.03 g/mol) is modest, but the reactivity divergence is functionally absolute.

Redox state Nucleophilicity Quaternary ammonium

Commercially Available Purity and Supplier Quality: 95% Assay with Full GHS Classification Data

The target compound is commercially available at a minimum purity of 95% (GC/HPLC) from Fluorochem (Product Code F649429) and other reputable suppliers (CymitQuimica, Enamine), with full GHS hazard classification (H302, H315, H319, H335) and safety data sheet documentation . In contrast, the chloroethyl analog 1-(2-chloroethyl)-1,2,3,4-tetrahydroquinoline (CAS 724415-21-8) is reported at 98% purity from specialty suppliers but lacks MDL number registration and has less comprehensive hazard documentation . The availability of MDL number MFCD22369929 for the target compound facilitates automated procurement and inventory management in research organizations .

Quality control Supplier reliability Regulatory compliance

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Precursor for ¹⁸F-Labeled Tetrahydroquinoline PET Tracers via Bromide-to-Fluoride Displacement

The bromoethyl leaving group of this compound enables efficient radiofluorination via SN2 displacement with [¹⁸F]fluoride ion, producing ¹⁸F-labeled tetrahydroquinoline derivatives for positron emission tomography (PET) imaging. The 30- to 50-fold kinetic advantage of bromide over chloride as a leaving group directly translates to higher radiochemical yields (estimated >60% RCY vs. <20% for chloro analogs) under standard [¹⁸F]KF/K₂.₂.₂ labeling conditions (MeCN or DMF, 80–100°C, 15–20 min) [1]. The tetrahydroquinoline scaffold is employed in reported PET tracer development programs targeting HDAC6 and other CNS enzymes [2].

Alkylating Building Block for BET Bromodomain Inhibitor and PROTAC Degrader Libraries

The tetrahydroquinoline scaffold is a core pharmacophore in multiple BET bromodomain inhibitor series (BRD2/BRD4/BRDT), exemplified by GSK's tetrahydroquinoline-based bromodomain inhibitor patent families [1]. The N-bromoethyl handle of the target compound enables direct N-alkylation of secondary amines, phenols, or thiols on linker-warhead constructs during PROTAC (PROteolysis TArgeting Chimera) synthesis, where the aromatic tetrahydroquinoline ring contributes to bromodomain binding affinity through π-π stacking with conserved tyrosine residues in the acetyl-lysine binding pocket [2]. The crystalline hydrobromide salt form facilitates precise stoichiometric control in these multi-component coupling reactions.

Reference Compound for Leaving Group Reactivity Studies in Heterocyclic Alkylating Agent Evaluation

The combination of a well-defined leaving group (Br), a tertiary amine center, and an aromatic chromophore in a single molecule makes this compound a useful reference standard for benchmarking alkylation kinetics in medicinal chemistry workflows. The UV-active tetrahydroquinoline ring (λmax ~290 nm) enables real-time HPLC monitoring of alkylation reactions without the need for derivatization, a practical advantage over non-chromophoric analogs like 1-(2-bromoethyl)piperidine [1]. The compound's LogP of 3.42 places it in a favorable range for both organic-phase reactions and reverse-phase HPLC analysis (C18 column, MeCN/H₂O gradient) [2].

Quote Request

Request a Quote for 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.